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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carbonitrile

Cat. No.: B1339123

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 4-Bromoquinoline-6-carbonitrile. This molecule is a
halogenated quinoline derivative of significant interest in medicinal chemistry and materials
science, serving as a versatile building block for the synthesis of more complex molecular
architectures.

Core Chemical and Physical Properties

4-Bromoquinoline-6-carbonitrile is a solid organic compound featuring a quinoline scaffold
substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. These
functional groups provide distinct sites for further chemical modification.

Table 1: General Chemical Properties
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Property Value Source
4-bromoquinoline-6-
IUPAC Name . [1]
carbonitrile
Synonyms 4-Bromo-6-cyanoquinoline [1]
CAS Number 642477-82-5 [1]
Molecular Formula C10H5BrN2 [1]
Molecular Weight 233.06 g/mol [1]
| SMILES | N#Cclccc2nccc(Br)c2cl | |
Table 2: Physical Properties
Property Value Source
White to off-white solid
Appearance .
(predicted)
Data not available. For
reference, the related
) ) compound Methyl 4-
Melting Point o
bromoquinoline-6-carboxylate
has a melting point of 145-150
°C.
Boiling Point Data not available

| Solubility | Data for the exact isomer is limited. The related 4-Bromoquinoline-7-carbonitrile
shows high solubility in DMSO (~200 mg/mL) and DMF (~150 mg/mL), moderate solubility in
dichloromethane (~45 mg/mL) and chloroform (~40 mg/mL), and limited solubility in aromatic

solvents like toluene. | |

Synthesis and Experimental Protocols
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The synthesis of 4-Bromoquinoline-6-carbonitrile can be achieved through several
established synthetic routes for quinoline derivatives. A common and effective strategy is the
Gould-Jacobs reaction, followed by functional group manipulations.[2][3][4]

Protocol 1: Synthesis via Gould-Jacobs Reaction

This multi-step synthesis begins with the construction of the quinoline core from an
appropriately substituted aniline.

Step 1: Condensation of 4-aminobenzonitrile with Diethyl Ethoxymethylenemalonate (DEEM)

o Combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a
round-bottom flask.

o Heat the mixture at 120-130 °C for 2 hours, during which ethanol is evolved.

o Cool the mixture to afford the crude intermediate, diethyl 2-(((4-
cyanophenyl)amino)methylene)malonate, which can be used directly in the next step.

Step 2: Thermal Cyclization to form 4-hydroxyquinoline-6-carbonitrile

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl
ether.

e Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to induce thermal
cyclization.[5]

e Cool the reaction mixture to room temperature, allowing the product, 4-hydroxyquinoline-6-
carbonitrile, to precipitate.

Collect the solid by filtration and wash with a non-polar solvent like hexane.[6]
Step 3: Bromination to 4-Bromoquinoline-6-carbonitrile

e Suspend the 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an appropriate solvent like N,N-
dimethylformamide (DMF).
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Add a brominating agent, such as phosphorus tribromide (PBrs) or phosphorus oxybromide
(POBrs3) (1.1 eq), dropwise at room temperature.[7]

Stir the reaction mixture for 1-2 hours.

Carefully quench the reaction by pouring it onto crushed ice.

Neutralize the solution with a base (e.g., saturated sodium bicarbonate).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to yield 4-Bromoquinoline-
6-carbonitrile.
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Caption: Synthetic pathway for 4-Bromoquinoline-6-carbonitrile via the Gould-Jacobs

reaction.

Structural Characterization and Analytical Protocols

The identity and purity of 4-Bromoquinoline-6-carbonitrile are confirmed using standard

analytical techniques.
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Protocol 2: NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated
solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.[8]

e 1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher
spectrometer. The expected spectrum would show signals in the aromatic region (typically
7.5-9.0 ppm), with characteristic coupling patterns for the quinoline ring protons.

e 13C NMR Spectroscopy: Acquire a proton-decoupled carbon NMR spectrum. Expected
signals would include those for the aromatic carbons, the quaternary carbon attached to the
bromine, and the nitrile carbon (typically 115-120 ppm).[9]

Protocol 3: Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like
methanol or acetonitrile.

e Analysis: Use Electrospray lonization (ESI) mass spectrometry. The resulting spectrum
should show a prominent molecular ion peak [M+H]*. Due to the natural isotopic abundance
of bromine (7°Br and &Br are ~50:50), a characteristic isotopic pattern with two peaks of
nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+) is expected.
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Caption: Workflow for the structural validation of 4-Bromoquinoline-6-carbonitrile.

Chemical Reactivity and Stability

The bifunctional nature of 4-Bromoquinoline-6-carbonitrile makes it a versatile synthetic

intermediate.

o Reactivity at the Bromine Atom: The C4-bromo substituent is susceptible to various

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-

Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse

functional groups at this position.[10]

o Reactivity of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or

amide, reduced to an amine, or converted to a tetrazole ring, providing access to a wide

range of derivatives.[11]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1339123?utm_src=pdf-body-img
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.benchchem.com/product/b1339123?utm_src=pdf-body
https://www.evitachem.com/product/evt-1661004
https://www.benchchem.com/pdf/Synthesis_of_6_Bromoisoquinoline_1_carbonitrile_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Stability: Aromatic nitriles can be sensitive to acidic conditions. It is anticipated that under
strong acidic conditions and heat, the nitrile group of 4-Bromoquinoline-6-carbonitrile
could undergo hydrolysis to the corresponding carboxamide and subsequently to 4-
bromoquinoline-6-carboxylic acid.

Protocol 4: Forced Degradation Study (Acid Hydrolysis)

This protocol assesses the stability of the compound under acidic stress.[12][13][14]

o Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic
solvent like acetonitrile.

o Stress Condition: Dilute the stock solution with an equal volume of 1N HCI to achieve a final
concentration of ~0.5 mg/mL.

 Incubation: Heat the solution at a controlled temperature (e.g., 60 °C) and take aliquots at
various time points (e.g., 2, 4, 8, 24 hours).

e Analysis: Quench the reaction by neutralizing the aliquots. Analyze the samples by a
validated stability-indicating method, such as HPLC, to monitor the decrease of the parent
compound and the formation of degradation products.

Potential Applications in Drug Discovery

The quinoline scaffold is a "privileged structure” in medicinal chemistry, forming the core of
numerous therapeutic agents.[15][16][17][18] Bromo- and cyano-substituted quinolines, in
particular, have drawn significant attention for their potential as anticancer agents.[19][20]

o Anticancer Activity: Various substituted quinoline derivatives have demonstrated significant
antiproliferative activity against a range of cancer cell lines.[19] The biological activity is often
attributed to mechanisms such as the induction of apoptosis.[19]

» Scaffold for Drug Development: Due to its dual reactive sites, 4-Bromoquinoline-6-
carbonitrile serves as an excellent starting point for the combinatorial synthesis of libraries
of novel compounds for high-throughput screening in drug discovery programs.[11] The
bromo and cyano functionalities are key pharmacophoric elements found in many bioactive
molecules.[20]
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Caption: Logical workflow for the use of 4-Bromoquinoline-6-carbonitrile in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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